Tibezonium
Overview
Description
Tibezonium iodide is an antiseptic compound primarily used in the mouth. It is a salt consisting of a lipophilic quaternary ammonium cation and iodide as the counterion . The compound is known for its antibacterial properties, making it effective in treating oral infections and inflammations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tibezonium iodide involves the reaction of N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][1,4]diazepin-4-ylthio)ethanaminium with iodide. The reaction typically occurs under controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Tibezonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound iodide into its reduced forms.
Substitution: The iodide ion in this compound iodide can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of silver nitrate to replace the iodide ion with other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .
Scientific Research Applications
Tibezonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antibacterial properties and effects on microbial growth.
Medicine: Applied in the treatment of oral infections, gingivitis, and dental plaque. .
Industry: Employed in the formulation of oral care products such as mouthwashes and lozenges.
Mechanism of Action
Tibezonium iodide exerts its effects through selective antibacterial activity. It targets and eliminates disease-causing bacteria in the mouth, nose, and throat, such as Streptococci, Staphylococci, Diplococci, and Corynebacteria. The compound’s lipophilic quaternary ammonium cation disrupts bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antibacterial properties.
Cetylpyridinium chloride: Used in mouthwashes and lozenges for its antiseptic effects.
Chlorhexidine: A widely used antiseptic in oral care products
Uniqueness of Tibezonium Iodide
This compound iodide is unique due to its specific structure, which combines a benzodiazepine moiety with a quaternary ammonium cation. This structure imparts both antibacterial and analgesic properties, making it effective in treating oral infections and providing pain relief .
Biological Activity
Tibezonium, specifically in its iodide form (this compound iodide), is a quaternary ammonium compound that has garnered attention for its antimicrobial properties and therapeutic applications in oral health. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various pathogens, and relevant case studies.
Overview of this compound
This compound iodide is primarily used as an antiseptic and local anesthetic, particularly effective in treating oropharyngeal diseases. Its mechanism of action involves disrupting the cell membranes of pathogenic microorganisms, leading to their inhibition or death. This compound is commonly found in oral care products such as mouthwashes and lozenges.
Efficacy Against Pathogens
Research indicates that this compound is particularly effective against several bacterial strains responsible for oropharyngeal infections. Notable findings include:
- Active against :
- Streptococcus pyogenes
- Corynebacterium species
- Diplococcus species
The antimicrobial activity of this compound is influenced by pH levels, with optimal effectiveness observed at pH 8.0-8.5. Additionally, the presence of horse serum can slightly reduce its antimicrobial properties, though it remains unaffected by saliva from smokers or non-smokers .
The antimicrobial mechanism involves:
- Disruption of cell membranes : this compound interacts with microbial cell membranes, compromising their integrity.
- Biochemical pathways : The compound's lipophilic nature allows it to diffuse across membranes, affecting various cellular processes within pathogens.
Clinical Applications
- Oral Health Products : this compound iodide is incorporated into buccal lozenges designed to alleviate sore throat symptoms. When combined with lignocaine hydrochloride, it enhances therapeutic effects by maintaining higher local concentrations in saliva .
- Comparative Studies : A study validated a novel RP-HPLC method for simultaneous determination of this compound and lignocaine in saliva, demonstrating its effectiveness in clinical settings .
Table 1: Antimicrobial Activity of this compound Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|
Streptococcus pyogenes | 0.5 µg/mL | High susceptibility |
Corynebacterium | 1 µg/mL | Moderate susceptibility |
Diplococcus | 0.75 µg/mL | Variable susceptibility |
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Bioavailability | Local (site-specific) |
Retention time (HPLC) | 4.20 ± 0.28 min |
LOD (Limit of Detection) | 0.012 µg/mL |
LOQ (Limit of Quantification) | 0.037 µg/mL |
Properties
CAS No. |
54663-44-4 |
---|---|
Molecular Formula |
C28H32N3S2+ |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium |
InChI |
InChI=1S/C28H32N3S2/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23/h6-18H,4-5,19-21H2,1-3H3/q+1 |
InChI Key |
MAJFXTGRPADJLU-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Canonical SMILES |
CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Synonyms |
2-methyldiethylaminoethyl-4-p-phenylthiophenyl-3H- (1,5)benzodiazepine iodide Maxoral Rec 15-0691 thiabenzonium iodide tibenzonium iodide tibezonium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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